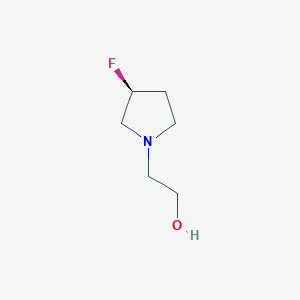
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of a hydroxylamine group attached to a methoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamines: One common method involves the O-alkylation of hydroxylamines.
Aryl Substitution: Hydroxylamines can be arylated using diaryliodonium salts to produce O-arylhydroxylamines. This method is efficient and provides high yields.
Industrial Production Methods: Industrial production methods for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Zinc oxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Hydride reducing agents.
Substitution: Diaryliodonium salts, methanesulfonates.
Major Products:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
O-arylhydroxylamines: Formed through aryl substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is used as a building block in the synthesis of various organic compounds.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds to form oximes . This reactivity is facilitated by the electron-donating methoxy group on the phenyl ring, which stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
- O-(1-Phenylethyl)hydroxylamine
- O-(1-(4-Methylphenyl)ethyl)hydroxylamine
- O-(1-(4-Chlorophenyl)ethyl)hydroxylamine
Comparison:
- O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stability compared to its analogs .
- The methoxy group also influences the compound’s reactivity and potential applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
O-[1-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |
InChI Key |
VXQNMQZALRGTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)

![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)





![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

